REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[OH-:13].[K+].Cl.[CH3:16][CH2:17][OH:18]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:16][C:17]([C:3]2[CH:4]=[CH:5][CH:8]=[C:9]([OH:13])[CH:10]=2)=[O:18])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
Name
|
3-Hydroxyacetaphenone
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight (16 h) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting suspension extracted with EtOAc (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with a saturated NaCl solution (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed (silica gel, 30%→50% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
to give crude material
|
Type
|
CUSTOM
|
Details
|
The crude solid was crystallized from EtOAc
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C=CC(=O)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[OH-:13].[K+].Cl.[CH3:16][CH2:17][OH:18]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:16][C:17]([C:3]2[CH:4]=[CH:5][CH:8]=[C:9]([OH:13])[CH:10]=2)=[O:18])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
Name
|
3-Hydroxyacetaphenone
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight (16 h) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting suspension extracted with EtOAc (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with a saturated NaCl solution (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed (silica gel, 30%→50% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
to give crude material
|
Type
|
CUSTOM
|
Details
|
The crude solid was crystallized from EtOAc
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C=CC(=O)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |